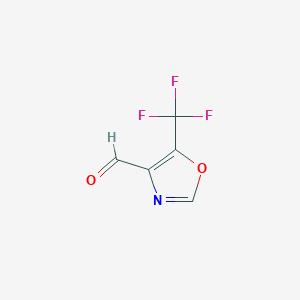

5-(Trifluoromethyl)oxazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(Trifluoromethyl)oxazole-4-carbaldehyde” is a chemical compound that belongs to the class of oxazoles . Oxazoles are heterocyclic compounds containing an oxazole ring, which is a five-membered aromatic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)oxazole-4-carbaldehyde and similar compounds often involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . This method allows for the facile synthesis of structurally diverse 5-(perfluoroalkyl)isoxazole derivatives .Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)oxazole-4-carbaldehyde is characterized by a five-membered aromatic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . The trifluoromethyl group is attached to the 5-position of the oxazole ring .科学的研究の応用

Synthesis of Derivatives for Potential Antimicrobial Agents

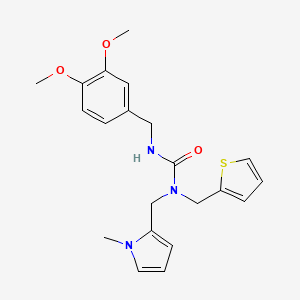

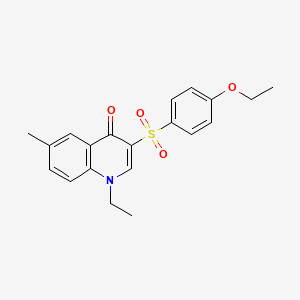

One significant application is in the synthesis of various derivatives with potential antimicrobial properties. For instance, a study designed, synthesized, and characterized new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. These compounds were synthesized via a Vilsmeier–Haack formylation approach, demonstrating a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities, hinting at the compound's utility in creating new therapeutic agents (Manjunatha Bhat et al., 2016).

Advancements in Organic Synthesis Techniques

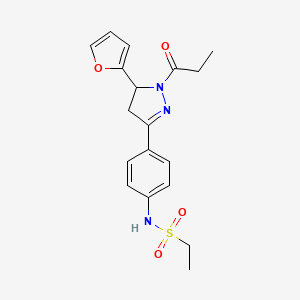

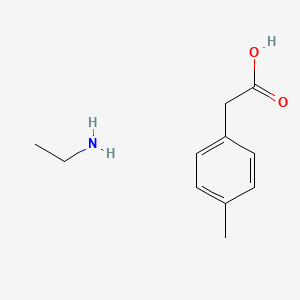

Another application is in advancing organic synthesis techniques. A study highlighted a highly efficient and mild synthesis method for 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, demonstrating the compound's role in facilitating safe and efficient synthetic processes (M. Journet et al., 2001).

Development of Anticancer and Anti-inflammatory Agents

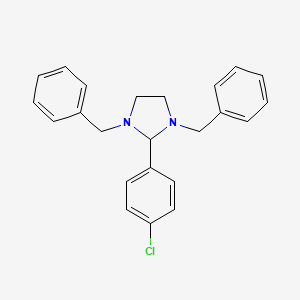

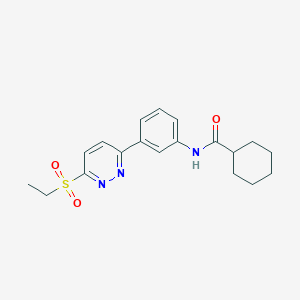

Furthermore, 5-(Trifluoromethyl)oxazole-4-carbaldehyde serves as a precursor in the synthesis of novel compounds with anticancer and anti-inflammatory activities. A study reported the synthesis of novel 1,2,3-triazole substituted-N-alkyl/aryl nitrone derivatives from 1-substituted-1,2,3-triazole-4-carbaldehydes, which showed significant anti-inflammatory activity and anticancer activity against various cancer cell lines, highlighting the potential therapeutic applications of derivatives synthesized from 5-(Trifluoromethyl)oxazole-4-carbaldehyde (P. Sambasiva Rao et al., 2014).

Role in Click Chemistry and Drug Discovery

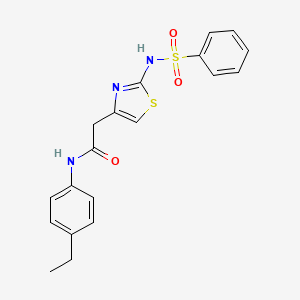

The compound's utility extends to the field of click chemistry, serving as a building block in the synthesis of biologically active compounds. Click chemistry is a powerful tool in drug discovery, utilizing reliable chemical transformations to create diverse molecular structures. 5-(Trifluoromethyl)oxazole-4-carbaldehyde and its derivatives can be involved in these transformations, contributing to the development of new drugs (H. Kolb & K. B. Sharpless, 2003).

特性

IUPAC Name |

5-(trifluoromethyl)-1,3-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2/c6-5(7,8)4-3(1-10)9-2-11-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHHINQTWSOJHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)C(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)-1,3-oxazole-4-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2919157.png)

![(8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B2919161.png)

![1-((3-bromobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2919164.png)

![2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2919172.png)

![3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2919173.png)